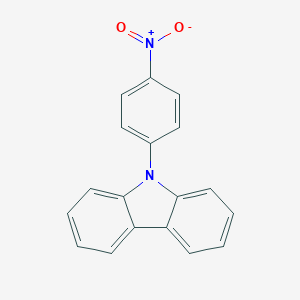

9-(4-硝基苯基)-9H-咔唑

描述

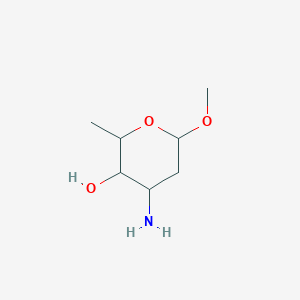

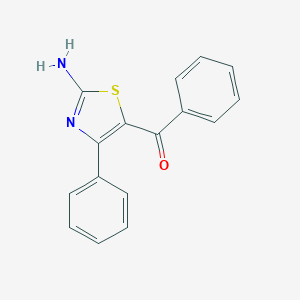

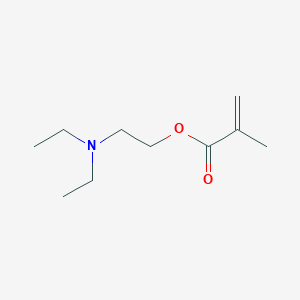

9-(4-Nitrophenyl)-9H-carbazole is a compound that belongs to the family of nitrophenyl substituted carbazole derivatives. These compounds are characterized by their D-π-A (donor-π-acceptor) systems, which are significant in the study of photophysical properties. The specific compound 9-(4-Nitrophenyl)-9H-carbazole, referred to as compound 1 in the research, is part of a series that has been synthesized and investigated for their unique properties such as aggregation-induced emission and mechanochromism .

Synthesis Analysis

The synthesis of 9-(4-Nitrophenyl)-9H-carbazole and its derivatives involves creating compounds with varying N-substituted alkyl chains. These modifications lead to different photophysical behaviors. The research indicates that the synthesis of these compounds allows for a systematic comparison of their properties, which is crucial for understanding the influence of structural changes on their luminescence and mechanochromic properties .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is typically planar, as seen in related compounds. For instance, a related compound with a chloro-nitrophenyl group attached to the carbazole ring system shows a planar structure with the mean plane of the carbazole ring being almost orthogonal to the attached rings . This structural characteristic is important as it influences the photophysical properties and the potential for intramolecular interactions.

Chemical Reactions Analysis

The chemical reactions of 9-(4-Nitrophenyl)-9H-carbazole derivatives are not explicitly detailed in the provided papers. However, the presence of nitro groups and the planar structure of the carbazole ring system suggest that these compounds could participate in various chemical reactions, especially those involving electron transfer due to their D-π-A systems. The intramolecular hydrogen bonds and pi-pi interactions mentioned in related compounds also indicate a potential for specific reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-(4-Nitrophenyl)-9H-carbazole derivatives are highlighted by their aggregation-induced emission and mechanochromic properties. Compounds in this series exhibit bright luminescence when aggregated in certain solvent mixtures. Additionally, the length of the N-substituted alkyl chains affects the fluorescence, with longer chains leading to a hypochromatic shift in solid-state fluorescence. Specifically, compound 6, which is closely related to compound 1, demonstrates a mechanochromic property that involves a reversible change between crystalline and amorphous phases when subjected to mechanical grinding and solvent fuming . The crystal structures of similar compounds are determined by van der Waals forces and pi-pi interactions, which could also be relevant for 9-(4-Nitrophenyl)-9H-carbazole .

科学研究应用

光物理性质和聚集诱导发光:研究了含硝基苯基取代的咔唑衍生物,包括9-(4-硝基苯基)-9H-咔唑,它们的光物理性质。这些化合物表现出聚集诱导发光特性和明亮的发光,对有机电子和光子应用具有重要意义(Hu et al., 2018)。

晶体结构和相互作用:不同咔唑衍生物的晶体结构展示了各种分子间力,如范德华和π-π相互作用,这对于理解电子和光子应用的材料性质至关重要(Kubicki et al., 2007)。

电化学和电致变色性质:研究了咔唑衍生物的电化学活性和电致变色性质。这些性质对于开发电子显示器和传感器材料至关重要(Hu et al., 2013)。

抗菌活性:合成了9H-咔唑衍生物并评估了它们的抗菌性能,表明在医药领域具有潜在应用(Salih et al., 2016)。

热响应性质:研究了包含9-(4-乙烯基苯基)-9H-咔唑的共聚物的热响应性质,这对于开发智能材料和涂层非常有用(Lessard et al., 2012)。

细菌生物转化和药理应用:还研究了咔唑衍生物被细菌菌株转化,导致产生各种羟基代谢物。这种转化对于药理应用具有重要意义(Waldau et al., 2009)。

未来方向

属性

IUPAC Name |

9-(4-nitrophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-20(22)14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGXAOCJQUZBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347772 | |

| Record name | 9-(4-Nitrophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Nitrophenyl)-9H-carbazole | |

CAS RN |

16982-76-6 | |

| Record name | 9-(4-Nitrophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)

![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)